Dnmt/hdac-IN-1

Description

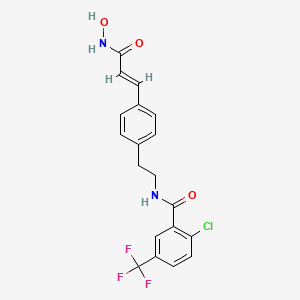

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16ClF3N2O3 |

|---|---|

Molecular Weight |

412.8 g/mol |

IUPAC Name |

2-chloro-N-[2-[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]ethyl]-5-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+ |

InChI Key |

LLFKETNCAMHDIE-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C=C/C(=O)NO |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C=CC(=O)NO |

Origin of Product |

United States |

Molecular Mechanisms of Action of Dnmt/hdac in 1

Dual Enzyme Inhibition Profile of DNMT/HDAC-IN-1

The primary mechanism of this compound involves the direct inhibition of both DNMT and HDAC enzymes, leading to the reactivation of aberrantly silenced genes. nih.govacs.org

This compound has demonstrated the ability to inhibit the activity of DNA methyltransferases. nih.gov DNMTs are responsible for adding methyl groups to DNA, a process that, when occurring in gene promoter regions, typically leads to transcriptional silencing. frontiersin.org The maintenance methyltransferase, DNMT1, is a particular target, which plays a crucial role in preserving DNA methylation patterns following cell division. frontiersin.orgnih.gov By inhibiting DNMT1, the compound can prevent the methylation of newly synthesized DNA, resulting in passive demethylation as cells divide. iiarjournals.org Some novel iterations of dual inhibitors have shown potent enzymatic inhibitory activities against DNMT1, as well as the de novo methyltransferases DNMT3A and DNMT3B. nih.gov

Simultaneously, this compound acts as a potent inhibitor of histone deacetylases. medchemexpress.commedchemexpress.com HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that restricts the access of transcription machinery to DNA, thereby repressing gene expression. mdpi.com By blocking HDAC activity, this compound promotes an increase in histone acetylation (hyperacetylation), which results in a more open and transcriptionally active chromatin state. nih.govnih.gov

The inhibitory profile of this compound shows specificity for certain HDAC isoforms. For instance, one version of this dual inhibitor, known as compound 15a, displays IC50 values of 56.84 nM for HDAC1 and 17.39 nM for HDAC6. medchemexpress.com Another related dual inhibitor, compound (R)-23a, shows a potent IC50 of 0.05 µM (or 50 nM) for HDAC1. medchemexpress.commedchemexpress.com HDAC1 is a class I deacetylase that often forms complexes with DNMT1 to mediate the silencing of tumor suppressor genes. medchemexpress.comresearchgate.net The ability to inhibit both nuclear (HDAC1) and cytoplasmic (HDAC6) isoforms suggests a broad range of cellular processes can be affected by this compound.

Inhibitory Potency of this compound Variants

This table summarizes the half-maximal inhibitory concentration (IC50) values for different variants of this compound against specific DNMT and HDAC isoforms.

| Compound Variant | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Compound 15a | HDAC1 | 56.84 nM | medchemexpress.com |

| Compound 15a | HDAC6 | 17.39 nM | medchemexpress.com |

| (R)-23a | HDAC1 | 50 nM | medchemexpress.com |

| C02S | DNMT1 | 2.05 µM | nih.gov |

| C02S | DNMT3A | 0.93 µM | nih.gov |

| C02S | DNMT3B | 1.32 µM | nih.gov |

| C02S | HDAC1 | 4.16 µM | nih.gov |

Modulation of Chromatin Structure and Gene Expression by this compound

The combined inhibition of DNMTs and HDACs by this compound leads to significant alterations in chromatin architecture and the reactivation of gene expression.

A key consequence of DNMT inhibition is the reversal of aberrant DNA hypermethylation, a common epigenetic alteration in cancer that silences tumor suppressor genes. iiarjournals.orgcapes.gov.br By blocking DNMT activity, this compound facilitates the progressive loss of methylation marks at gene promoters over successive cell cycles. iiarjournals.org This demethylation process is crucial for restoring the expression of these critical regulatory genes. nih.govacs.org Dual inhibitors have been shown to effectively reverse these cancer-specific epigenetic abnormalities. medchemexpress.com

The inhibition of HDACs by this compound leads to the accumulation of acetyl groups on histone tails, a modification known as hyperacetylation. nih.govresearchgate.net Research has shown that treatment with this compound can induce the acetylation of histone H3 at lysine (B10760008) 9 (H3K9) and histone H4 at lysine 8 (H4K8). medchemexpress.com This increase in acetylation neutralizes the positive charge of histones, weakening their interaction with DNA and resulting in a more relaxed chromatin structure. This "open" chromatin is more accessible to transcription factors, which in turn promotes the expression of previously silenced genes, such as the tumor suppressor p16. medchemexpress.com

Restoration of Transcriptional Activity of Epigenetically Silenced Genes

A primary consequence of DNMT and HDAC inhibition is the restoration of transcriptional activity of genes that have been epigenetically silenced. acs.org This is particularly crucial for tumor suppressor genes (TSGs), which are frequently inactivated in cancer cells through hypermethylation of their promoter regions and deacetylation of histones. The dual inhibitor this compound has been shown to reactivate such silenced genes. acs.org

The cooperative effect of inhibiting both DNMTs and HDACs leads to a more robust and sustained gene re-expression than targeting either enzyme alone. nih.gov For instance, the combination of a DNMT inhibitor like 5-azacytidine (B1684299) and an HDAC inhibitor can markedly reduce cancer stem cell abundance by blocking growth-promoting signaling molecules such as RAD51AP1 and SPC25. nih.gov Studies have demonstrated that dual inhibition can lead to the re-expression of key tumor suppressor genes, including those involved in cell cycle regulation. nih.goviiarjournals.org

The process involves creating a more "open" chromatin configuration. researchgate.net Inhibition of DNMTs leads to the demethylation of CpG islands in gene promoters, while HDAC inhibition results in the acetylation of histone tails. researchgate.netnih.gov This dual action facilitates the recruitment of transcription factors and the general transcriptional machinery to the promoter regions, thereby initiating gene expression. researchgate.net

Table 1: Examples of Genes Reactivated by Dual DNMT and HDAC Inhibition

| Gene | Function | Associated Condition |

| p16 | Cell Cycle Regulation | Cancer |

| p21 | Cell Cycle Regulation | Cancer |

| RARB2 | Retinoic Acid Receptor | Cancer |

| Metallothionein I | Heavy Metal Detoxification | Cancer |

| RAD51AP1 | DNA Damage Repair | Cancer |

| SPC25 | Kinetochore Assembly | Cancer |

This table is illustrative and based on findings from various studies on dual DNMT and HDAC inhibitors. nih.govnih.govnih.goviiarjournals.org

Protein-Protein Interactions and Signaling Pathways Mediated by this compound

The efficacy of this compound is also attributed to its ability to modulate critical protein-protein interactions and influence upstream signaling cascades that regulate the epigenetic machinery.

DNMT1, the primary enzyme for maintaining DNA methylation patterns, does not function in isolation. It often forms repressive complexes with other proteins, including HDAC1 and HDAC2. medchemexpress.comresearchgate.net These complexes are recruited to specific genomic regions, where they act in concert to maintain a silenced chromatin state through DNA methylation and histone deacetylation. medchemexpress.comresearchgate.net

The non-catalytic N-terminus of DNMT1 is known to bind directly to HDAC2. researchgate.net This interaction is crucial for the coordinated silencing of gene expression. Dual inhibitors like this compound are designed to interfere with these interactions. By inhibiting the enzymatic activity of both DNMTs and HDACs, these compounds can lead to the dissociation of these repressive complexes from the chromatin. researchgate.net This disruption is a key step in reversing the epigenetic silencing and allowing for gene re-expression. acs.orgresearchgate.net

By targeting both enzymes, this compound can break this cycle of repressive epigenetic marks. This leads to a more global shift towards a transcriptionally permissive chromatin state. Research has shown that treatment with dual inhibitors can lead to widespread changes in histone acetylation and DNA methylation patterns across the genome. nih.gov

The activity of epigenetic modifying enzymes can be regulated by upstream signaling pathways. Notably, the Extracellular signal-regulated kinase (ERK) pathway has been shown to influence the stability and activity of DNMT1. nih.goviiarjournals.org Studies have demonstrated that inhibition of HDACs can lead to the repression of ERK activation, which in turn downregulates the levels of DNMT1 protein. nih.goviiarjournals.orgresearchgate.netcapes.gov.br

This suggests an indirect mechanism by which HDAC inhibition can lead to a reduction in DNA methylation. By suppressing the ERK pathway, HDAC inhibitors can decrease the amount of available DNMT1 enzyme, further contributing to the reactivation of silenced genes. nih.goviiarjournals.org Therefore, a dual inhibitor like this compound may exert its effects not only through direct enzyme inhibition but also by modulating signaling cascades that control the expression and stability of key epigenetic regulators.

Table 2: Summary of Molecular Mechanisms of this compound

| Mechanism | Description | Key Molecules Involved |

| Gene Reactivation | Reverses epigenetic silencing of genes, particularly tumor suppressor genes. | DNMT1, HDAC1/2, p16, p21, RARB2 |

| Disruption of Protein Complexes | Interferes with the interaction between DNMT1 and HDAC1/2, leading to the dissociation of repressive complexes. | DNMT1, HDAC1, HDAC2 |

| Epigenetic Network Impact | Induces global changes in DNA methylation and histone acetylation, shifting the chromatin to a more open state. | CpG islands, Histone tails |

| Signaling Pathway Influence | Modulates upstream signaling pathways, such as the ERK pathway, to regulate the levels of DNMT1. | ERK, DNMT1 |

Cellular and Biological Consequences of Dnmt/hdac in 1 Treatment

Regulation of Cell Fate and Proliferation

Induction of Apoptosis

Treatment with DNMT/HDAC-IN-1 and similar dual-acting inhibitors has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netmedchemexpress.com This process is a critical mechanism for eliminating malignant cells. The induction of apoptosis by these inhibitors is often more effective than treatment with single agents targeting either DNMT or HDAC alone. researchgate.net

The molecular mechanisms underpinning this pro-apoptotic effect are multifaceted. Studies have indicated that dual inhibitors can modulate the expression of key proteins involved in the apoptotic cascade. For instance, treatment can lead to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comfrontiersin.org In some contexts, the induction of apoptosis is mediated through the activation of caspase cascades, including caspase-3, caspase-9, and the cleavage of PARP. waocp.com

Furthermore, the enhancement of apoptosis by combined DNMT and HDAC inhibition can be linked to the increased acetylation of non-histone proteins like p53 and Ku70, which play crucial roles in regulating cell death pathways. nih.govfrontiersin.org For example, acetylation of p53 can promote the transcription of pro-apoptotic target genes. nih.gov The synergistic effect of dual inhibitors in inducing apoptosis has been observed in various cancer types, including lung cancer and hematological malignancies. aacrjournals.orgresearchgate.net

Table 1: Key Molecular Events in this compound-Induced Apoptosis

| Molecular Target/Pathway | Effect of Inhibition | Outcome | References |

|---|---|---|---|

| Bcl-2 Family Proteins | Upregulation of pro-apoptotic members (e.g., Bax, Bim); Downregulation of anti-apoptotic members (e.g., Bcl-2) | Shifts balance towards apoptosis | mdpi.comfrontiersin.org |

| Caspase Cascade | Activation of initiator (e.g., Caspase-9) and executioner (e.g., Caspase-3) caspases | Execution of apoptosis | waocp.com |

| p53 | Increased acetylation and activation | Promotes transcription of pro-apoptotic genes | nih.govfrontiersin.org |

| Ku70 | Acetylation leading to repressed c-FLIP and activated Bax | Promotes apoptosis | nih.gov |

Modulation of Cell Cycle Progression and Arrest

This compound and other dual inhibitors significantly impact the cell cycle, a tightly regulated process that governs cell division. A hallmark effect of these compounds is the induction of cell cycle arrest, which prevents cancer cells from replicating. iiarjournals.orgfrontiersin.org This arrest typically occurs at the G1 or G2/M phases of the cell cycle. iiarjournals.orgfrontiersin.org

The mechanism of cell cycle arrest involves the re-expression of key tumor suppressor genes that are often silenced in cancer. iiarjournals.org Dual inhibition of DNMTs and HDACs can reverse the hypermethylation and histone deacetylation at the promoter regions of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p16. iiarjournals.org The re-expression of these proteins inhibits the activity of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are essential for cell cycle progression. waocp.comiiarjournals.org This leads to a halt in the cell cycle, thereby inhibiting tumor growth. iiarjournals.org Studies have shown that the downregulation of DNMT1 itself can lead to cell cycle arrest. researchgate.net

The inhibition of HDACs, in particular, has been shown to promote cell cycle arrest by increasing the expression of CDK inhibitors and decreasing the expression of cyclins and CDKs. frontiersin.org For example, inhibition of HDAC1 and HDAC2 can lead to the suppression of genes that promote cell proliferation, resulting in a G1 phase arrest. frontiersin.org

Table 2: Regulation of Cell Cycle by this compound

| Cell Cycle Phase | Key Regulatory Proteins Modulated | Consequence | References |

|---|---|---|---|

| G1 Arrest | Upregulation of p21, p16; Downregulation of CDK2, CDK4, CDK6, Cyclin D1 | Inhibition of G1 to S phase transition | waocp.comiiarjournals.orgfrontiersin.org |

| G2/M Arrest | Modulation of proteins like BMI1 and hTERT | Blockade of mitotic entry | frontiersin.org |

Inhibition of Cellular Proliferation

The culmination of induced apoptosis and cell cycle arrest is a potent inhibition of cellular proliferation. frontiersin.org Dual DNMT and HDAC inhibitors have demonstrated synergistic effects in suppressing the growth of various cancer cells, including those of the breast, prostate, and colon. iiarjournals.orgresearchgate.net This anti-proliferative activity is often more pronounced with dual inhibitors compared to single-agent treatments. researchgate.net

Impact on Cellular Differentiation and Phenotype

Beyond inhibiting proliferation, dual DNMT/HDAC inhibition can induce a shift in the cellular phenotype towards a more differentiated state. plos.org In some cancers, like neuroblastoma and osteosarcoma, malignant cells are characterized by a poorly differentiated, stem-cell-like state. frontiersin.orgplos.org Treatment with DNMT and HDAC inhibitors can promote the expression of genes associated with terminal differentiation, effectively reprogramming the cancer cells to a less malignant phenotype. plos.orgresearchgate.net

For instance, in osteosarcoma cells, combined treatment with DNMT and HDAC inhibitors has been shown to induce reprogramming towards osteoblast differentiation. plos.org Similarly, in neuroblastoma, HDAC inhibitors can induce morphological and metabolic changes indicative of differentiation. frontiersin.org This effect is partly attributed to the re-expression of genes silenced during tumorigenesis, which are necessary for normal cellular development and function. plos.org The deficiency of DNMT1 itself has been linked to premature differentiation and loss of stem cell characteristics. researchgate.net

Effects on Tumor Microenvironment and Immunomodulation (Preclinical Context)

Reshaping the Tumor Immune Microenvironment

A significant finding in preclinical studies is the ability of this compound to reshape the tumor immune microenvironment, making it more susceptible to immune attack. medchemexpress.comnih.gov This immunomodulatory effect is a key aspect of its therapeutic potential. nih.gov

Treatment with dual inhibitors can enhance the immunogenicity of tumor cells. This is achieved through several mechanisms, including the upregulation of tumor-associated antigens and major histocompatibility complex (MHC) class I molecules, which are crucial for the presentation of tumor antigens to T cells. mdpi.com Furthermore, these inhibitors can induce the expression of endogenous retroviral elements (ERVs), leading to the production of double-stranded RNA (dsRNA). mdpi.com This "viral mimicry" can activate intracellular innate immune signaling pathways, such as the MDA5-MAVS pathway, further stimulating an anti-tumor immune response. mdpi.com

Moreover, dual inhibition can modulate the composition of the tumor microenvironment by increasing the infiltration of effector immune cells, such as CD8+ T cells, and potentially reducing the numbers of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). mdpi.comfrontiersin.org By altering the cytokine profile within the tumor, for example by increasing the expression of chemokines like CXCL9 and CXCL10, these inhibitors can enhance the recruitment of effector T cells to the tumor site. nih.gov This reshaping of the immune landscape can synergize with other immunotherapies, such as immune checkpoint inhibitors. researchgate.netmdpi.com

Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment

| Immune Component | Effect of this compound | Mechanism | References |

|---|---|---|---|

| Tumor Cells | Increased immunogenicity | Upregulation of tumor antigens and MHC class I; Induction of viral mimicry via ERV expression | mdpi.com |

| Immune Cells | Enhanced infiltration and function of effector T cells (e.g., CD8+) | Increased expression of T cell-attracting chemokines (e.g., CXCL9, CXCL10) | nih.gov |

| Immunosuppressive Cells | Potential reduction of Tregs and MDSCs | Modulation of differentiation pathways | mdpi.comfrontiersin.org |

| Cytokine/Chemokine Profile | Increased production of pro-inflammatory cytokines and chemokines | Activation of innate immune signaling pathways | mdpi.comnih.gov |

Enhancement of Antitumor Immunity Mechanisms

The dual inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) by compounds such as this compound represents a significant strategy for augmenting the body's immune response against cancer. This approach remodels the tumor immune microenvironment (TME) and reverses tumor-induced immune evasion through several interconnected mechanisms. nih.govmdpi.comacs.org Epigenetic therapies can reprogram the TME, making tumor cells more susceptible to killing by cytotoxic T-cells and thereby enhancing anti-tumor immune responses. nih.gov

A primary mechanism involves improving the visibility of cancer cells to the immune system. inabj.org Tumors often evade immune detection by downregulating major histocompatibility complex (MHC) molecules and tumor-associated antigens (TAAs). oncotarget.com The combined inhibition of DNMTs and HDACs counters this by upregulating components of the antigen processing and presentation machinery. oncotarget.comnih.gov This includes increasing the expression of MHC class I molecules, which are crucial for presenting tumor antigens to cytotoxic CD8+ T-cells. mdpi.commdpi.comnih.gov Studies have shown that dual inhibition enhances the transcription of MHC-I genes, as well as related components like β2-microglobulin (β2M), TAP transporters (TAP-1 and TAP-2), and LMP2, which are essential for loading peptides onto MHC-I molecules. mdpi.comoncotarget.comnih.gov

Furthermore, this dual epigenetic modulation induces the expression of TAAs and neoantigens, providing more targets for immune cells to recognize. mdpi.comnih.gov This includes the re-expression of cancer-testis antigens (CTAs), such as MAGE-1, which are typically silenced in adult tissues but can be activated in cancer cells through promoter hypomethylation. nih.gov

A key consequence of DNMT/HDAC inhibition is the induction of a "viral mimicry" state within tumor cells. researchgate.net This process involves the transcriptional activation of endogenous retroviral elements (ERVs), which are normally silenced by epigenetic mechanisms. nih.govmdpi.com The resulting expression of double-stranded RNA (dsRNA) from these elements triggers intracellular antiviral pathways, such as the MDA5–MAVS and RIG-I-MAVS signaling pathways. mdpi.comresearchgate.net Activation of these pathways leads to the production of type I interferons (IFN-α/β), which further stimulates an anti-tumor immune response. researchgate.netnih.gov

The effects of dual DNMT and HDAC inhibition extend to the broader tumor microenvironment. Treatment promotes the infiltration of immune cells, including an increase in CD8+ T-cells and dendritic cells (DCs) within the tumor. mdpi.comnih.gov It also boosts the production of chemokines critical for recruiting immune cells, such as CXCL9 and CXCL10. mdpi.com By altering the TME, these inhibitors can shift the balance from an immunosuppressive state to an immunologically active "hot" tumor, which is more responsive to immunotherapy. nih.govresearchgate.net

This enhanced immunogenicity creates a strong rationale for combining DNMT/HDAC inhibitors with immune checkpoint blockade (ICB) therapies, such as anti-PD-1 or anti-PD-L1 antibodies. nih.govresearchgate.net Dual epigenetic therapy has been shown to upregulate the expression of PD-L1 on tumor cells. nih.govresearchgate.net While this may seem counterintuitive, the increased PD-L1 expression can render tumors more susceptible to checkpoint inhibitors, leading to a synergistic anti-tumor effect. mdpi.comresearchgate.net Preclinical studies have demonstrated that combining DNMT and HDAC inhibition with ICB significantly improves tumor regression and enhances the efficacy of the immunotherapy. mdpi.comnih.govresearchgate.net For instance, the dual inhibitor (R)-23a was found to outperform combination treatments in reshaping the tumor immune microenvironment and inducing tumor regression in a mouse colorectal tumor model. acs.orgnih.gov

The table below summarizes key research findings on the immunomodulatory effects of dual DNMT and HDAC inhibition.

| Mechanism | Specific Effect | Affected Molecules/Pathways | Outcome | References |

| Antigen Presentation | Upregulation of antigen presentation machinery | MHC Class I (HLA-A, -B, -C), MHC Class II, β2M, TAP1, TAP2, LMP2, CIITA | Enhanced tumor cell recognition by T-cells | mdpi.comoncotarget.commdpi.comnih.govoncotarget.com |

| Antigen Expression | Induction of tumor-associated antigens and neoantigens | Cancer-Testis Antigens (e.g., MAGE-1), Endogenous Retroviral Elements (ERVs) | Increased number of targets for immune attack | nih.govmdpi.commdpi.comnih.gov |

| Viral Mimicry | Activation of innate immune sensing pathways | dsRNA, RIG-I-MAVS, MDA5–MAVS, Type I Interferons (IFN-α/β) | Induction of an antiviral-like state, stimulating broader immune response | mdpi.comresearchgate.netnih.gov |

| Tumor Microenvironment | Increased immune cell infiltration and activity | CD8+ T-cells, Dendritic Cells (DCs), Chemokines (CXCL9, CXCL10), Cytokines (IFN-γ) | Conversion of "cold" tumors to "hot" tumors, increased immune surveillance | mdpi.comacs.orgmdpi.comnih.gov |

| Synergy with ICB | Sensitization to immune checkpoint inhibitors | PD-L1, PD-1 | Enhanced efficacy of anti-PD-1/PD-L1 therapies | mdpi.comnih.govresearchgate.netresearchgate.net |

Preclinical Research Applications of Dnmt/hdac in 1

In Vitro Studies in Disease-Specific Cell Lines

DNMT/HDAC-IN-1 has demonstrated significant anti-proliferative and pro-apoptotic activity in various hematological cancer cell lines. In studies involving the chronic myelogenous leukemia cell line K562 and the histiocytic lymphoma cell line U937, the compound effectively suppressed proliferation. medchemexpress.com The cellular response in these models is often characterized by the induction of apoptosis. medchemexpress.commedchemexpress.com For instance, in U937 cells, treatment with this compound led to programmed cell death and was associated with increased expression of the tumor suppressor gene p16 and enhanced acetylation of histones H3K9 and H4K8. medchemexpress.com

The compound has also been evaluated in the acute myeloid leukemia (AML) cell line MV-4-11, where it showed potent activity. nih.govacs.orgvulcanchem.com Research indicates that in this cell line, this compound can phenocopy the synergistic effects of combining separate DNMT and HDAC inhibitors, leading to the reactivation of epigenetically silenced tumor suppressor genes. nih.govacs.org While direct studies on the HL-60 promyelocytic leukemia cell line are less specific for this compound, research on similar dual-acting inhibitors and combination therapies in HL-60 cells suggests that this cell line is susceptible to epigenetic modulation, often resulting in apoptosis and cell cycle arrest. frontiersin.orgmdpi.com For example, PTL-SAHA hybrids, which combine features of an HDAC inhibitor, induced apoptosis in HL-60 cells through the mitochondrial pathway and reduced levels of HDAC1 and HDAC6. frontiersin.org This supports the general mechanism by which this compound is expected to function in such cell types.

The preclinical efficacy of this compound extends to a variety of solid tumor models. The compound has shown broad-spectrum cytotoxicity across multiple cancer cell lines. vulcanchem.com In breast cancer models, such as the MDA-MB-453 and MDA-MB-231 cell lines, this compound has demonstrated potent antiproliferative activity. medchemexpress.comvulcanchem.com In one study, treatment with the compound led to a significant reduction in global DNA methylation in breast cancer cells within 72 hours and increased histone acetylation, which helps to loosen chromatin structure for transcriptional activation. vulcanchem.com

In the context of colorectal cancer, research on the MC38 cell line has been particularly informative. nih.govacs.org Studies show that dual inhibition by compounds like this compound can effectively reverse cancer-specific epigenetic abnormalities. nih.govacs.org While specific data for this compound in prostate and osteosarcoma cell lines is limited, the broader principle of dual DNMT and HDAC inhibition has been investigated in these cancers. For example, studies on multi-drug resistant osteosarcoma cells have shown that co-treatment with DNMT and HDAC inhibitors is more effective at reducing cell proliferation than either agent alone, suggesting a potential role for dual inhibitors. plos.org Similarly, research in prostate cancer cells has shown that inhibiting both DNMTs and HDACs can suppress cancer cell growth and survival. waocp.com The efficacy of pan-HDAC inhibitors has also been demonstrated in melanoma cell lines, where they can reduce cell proliferation and tumor growth, providing a rationale for the use of dual-target agents like this compound. frontiersin.org

The potency of this compound has been quantified through concentration-dependent studies that determined its half-maximal inhibitory concentration (IC50) against specific enzymes and its effect on cancer cell proliferation. The compound, also identified in literature as "Compund 15a," shows potent inhibition of class I and IIb HDACs. medchemexpress.commedchemexpress.com Specifically, it inhibits HDAC1 and HDAC6 with IC50 values in the nanomolar range. medchemexpress.commedchemexpress.com A related compound, referred to as (R)-23a, also demonstrated potent inhibition of HDAC1. medchemexpress.com

In terms of anti-proliferative effects, this compound has shown cytotoxicity across a spectrum of cancer cell lines, with IC50 values typically in the low micromolar range. medchemexpress.comvulcanchem.com It significantly suppressed the proliferation of the hematological cancer cell lines K562 and U937. medchemexpress.com Its broad-spectrum activity was confirmed against a panel of 12 cancer cell lines, with IC50 values ranging from 0.8 µM in a breast cancer line to 2.4 µM in a leukemia line. vulcanchem.com

In Vivo Research in Preclinical Animal Models

The in vitro efficacy of this compound has been translated into significant antitumor activity in in vivo xenograft models. In a notable study using a xenograft model of MV-4-11 acute myeloid leukemia, the compound achieved a profound tumor growth inhibition (TGI) of 98%. nih.govacs.orgvulcanchem.com This level of efficacy surpassed that observed with combination treatments of single-target epigenetic drugs. vulcanchem.com

The compound's potential has also been highlighted in a murine xenograft model of human multiple myeloma (MM), where the combination of an HDAC3 inhibitor with a DNMT1 inhibitor resulted in significant inhibition of tumor cell growth. nih.gov Although this study did not use this compound directly, it provides a strong rationale for the efficacy of dual-target inhibition in MM. nih.gov Furthermore, research on other HDAC inhibitors in xenograft models of melanoma and bladder cancer has shown reduced tumor growth and increased sensitivity to other treatments, supporting the therapeutic concept. frontiersin.org Studies using xenograft models with HL-60 and U937 cells have also demonstrated the in vivo potential of epigenetic modulators. researchgate.net

Syngeneic mouse models, which utilize immunocompetent mice, are crucial for evaluating the impact of cancer therapies on the tumor immune microenvironment. In a syngeneic MC38 colorectal tumor model, this compound demonstrated superior performance compared to the combination of individual DNMT and HDAC inhibitors. nih.govacs.org Treatment with the dual inhibitor led to a reshaping of the tumor immune microenvironment and induced tumor regression. nih.govacs.orgvulcanchem.com A key observation in this model was a significant increase in the infiltration of CD8+ T cells into the tumor. vulcanchem.com

This immunomodulatory effect is a critical aspect of the compound's mechanism. Research has shown that DNMT and HDAC inhibitors can upregulate the expression of tumor-associated antigens and other molecules important for T cell function, thereby making tumors more visible to the immune system. crownbio.comnih.gov Furthermore, these epigenetic agents have been shown to eradicate myeloid-derived suppressor cells in syngeneic mouse tumor models, which are known to inhibit antitumor immune responses. crownbio.commdpi.com This ability to modulate both the tumor cells and the surrounding immune landscape underscores the compound's potential in cancer therapy.

Table of Mentioned Compounds

Analysis of Effects on Tumor Growth in Research Models

The dual-action inhibitor, this compound, also identified in scientific literature as compound 15a, has been the subject of preclinical investigations to determine its efficacy in suppressing tumor growth in various cancer models. Research has demonstrated its potential as an anti-tumor agent, particularly in breast cancer xenografts.

Studies have shown that this compound potently inhibits the proliferation, invasion, and migration of breast cancer cells and induces apoptosis in vivo. nih.govresearchgate.net This suggests that the compound can effectively target multiple key processes involved in tumor progression. The antitumor effects of this compound have been observed against different breast cancer cell lines, indicating a potentially broad efficacy against this type of cancer. researchgate.net

In addition to its standalone effects, research indicates that this compound has immunomodulatory functions that can be leveraged in combination with other therapies. nih.govresearchgate.net When used with an anti-PD-L1 antibody, an additive therapeutic effect was observed in vivo, suggesting that this compound can enhance the effectiveness of immune checkpoint blockade therapies. nih.govresearchgate.net Mechanistically, the compound induces a viral mimicry response in breast cancer cells, which promotes the production of interferons and chemokines, thereby augmenting the expression of interferon-stimulated genes and PD-L1. nih.gov

The tables below summarize the key findings from in vivo studies on the effect of this compound on tumor growth.

Table 1: Summary of In Vivo Effects of this compound in Breast Cancer Models

| Cancer Model | Key Research Findings | Citations |

|---|---|---|

| Breast Cancer | Potently inhibits tumor cell proliferation, migration, and invasion. | nih.govresearchgate.net |

| Breast Cancer | Induces apoptosis in tumor cells. | nih.govresearchgate.net |

| Breast Cancer | Demonstrates an additive anti-tumor effect when combined with anti-PD-L1 antibody therapy. | nih.govresearchgate.net |

Table 2: Quantitative Analysis of Tumor Growth Inhibition by this compound (Compound 15a)

| Cancer Model | Research Finding | Citation |

|---|

Comparative and Synergistic Research with Dnmt/hdac in 1

Synergistic Effects with Other Epigenetic Modulators

The coordinated action of DNMTs and HDACs in gene silencing provides a strong rationale for the synergistic potential of their combined inhibition. nih.gov DNMTs methylate DNA, which can recruit HDACs to the site, leading to histone deacetylation and a more compact chromatin structure that represses gene transcription. nih.govnih.gov By simultaneously inhibiting both enzyme classes, a more profound and sustained reactivation of silenced tumor suppressor genes can be achieved. acs.orgnih.gov

Combination with DNA Methyltransferase Inhibitors (e.g., 5-Aza-dC, Decitabine)

The combination of DNMT/HDAC-IN-1 with established DNMT inhibitors like 5-azacytidine (B1684299) (5-Aza-dC) and decitabine (B1684300) has been a key area of investigation. nih.govaacrjournals.org Preclinical studies have consistently demonstrated that such combinations can lead to a synergistic reduction in cancer cell proliferation. nih.govplos.org For instance, the co-treatment of multi-drug resistant osteosarcoma cells with 5-Aza-dC and the HDAC inhibitor Trichostatin A (TSA) was more effective at inhibiting cell growth than either agent alone. plos.org This enhanced effect is attributed to the complementary mechanisms of action. While DNMT inhibitors lead to the degradation of DNMTs and subsequent DNA demethylation, the addition of an HDAC inhibitor prevents the deacetylation of histones, creating a more open chromatin state that facilitates gene re-expression. nih.govnih.gov This synergistic activation of silenced genes, such as the estrogen receptor (ER) gene in ER-negative breast cancer cells, has been observed with the sequential treatment of 5-aza-dC and TSA. aacrjournals.org

Comparative Analysis with Single-Target Epigenetic Agents

A key aspect of evaluating this compound is comparing its efficacy against single-target epigenetic agents. A recent study developed a novel DNMT1/HDAC dual inhibitor, compound (R)-23a, which demonstrated significant inhibition of both DNMT1 and HDACs. acs.orgnih.gov This dual inhibitor largely mimicked the synergistic effects observed when using separate DNMT and HDAC inhibitors for reactivating epigenetically silenced tumor suppressor genes. acs.orgnih.gov In preclinical models, such dual inhibitors have shown improved tolerability and superior anti-tumor activity compared to the combination of single agents. acs.orgnih.gov This suggests that a single molecule capable of hitting both targets may offer a more efficient and potentially less toxic therapeutic approach. While single-agent HDAC inhibitors have shown limited success in clinical trials, especially against solid tumors, their combination with other anticancer drugs has demonstrated synergistic effects. frontiersin.org

Investigation of Combination Strategies in Preclinical Models

Preclinical models have been instrumental in exploring various combination strategies involving DNMT and HDAC inhibitors. In a mouse model of colorectal cancer, a novel DNMT1/HDAC dual inhibitor outperformed the combination treatment of single agents in reshaping the tumor immune microenvironment and inducing tumor regression. acs.orgnih.gov This highlights the potential of dual inhibitors to not only directly target cancer cells but also to modulate the host's immune response against the tumor. d-nb.info

Interactive Data Table: Preclinical Studies of DNMT and HDAC Inhibitor Combinations

| Cancer Model | Inhibitors Used | Key Findings | Reference |

| Multi-drug Resistant Osteosarcoma | 5-Aza-dC and Trichostatin A (TSA) | More effective in reducing cell proliferation compared to single agents. | plos.org |

| Small Cell Lung Cancer (SCLC) | Decitabine and an HDAC inhibitor | Synergistically reduced proliferation in 5 out of 9 cell lines; augmented DNA damage. | nih.gov |

| Mouse Mammary Tumor | 5-azacytidine and Butyrate | Markedly reduced cancer stem-like cell abundance; increased overall survival. | nih.gov |

| MV-4-11 Xenograft Model | (R)-23a (DNMT1/HDAC dual inhibitor) | Profound tumor growth inhibition (98%) with improved tolerability over single agent combination. | acs.orgnih.gov |

| Syngeneic MC38 Mouse Colorectal Tumor | (R)-23a (DNMT1/HDAC dual inhibitor) | Outperformed combinatory treatment in reshaping the tumor immune microenvironment and inducing tumor regression. | acs.orgnih.gov |

Table of Mentioned Compounds

Advanced Methodological Approaches in Dnmt/hdac in 1 Research

Transcriptomic and Epigenomic Profiling

To understand the global impact of DNMT/HDAC-IN-1, researchers employ high-throughput techniques that provide a broad view of the molecular changes within a cell.

RNA Sequencing Analysis for Global Gene Expression Alterations

RNA sequencing (RNA-seq) is a powerful tool used to assess the changes in the entire transcriptome of cells following treatment with this compound. This technique reveals which genes are up- or down-regulated, providing insights into the pathways affected by the dual inhibition of DNMTs and HDACs.

For instance, studies using RNA-seq have shown that the combined inhibition of DNMTs and HDACs can lead to the differential expression of hundreds of genes. biorxiv.org In some cases, this combined inhibition has a more profound effect on gene deregulation than treatment with an HDAC inhibitor alone. biorxiv.org Heatmaps generated from RNA-seq data visually represent these changes, clustering genes with similar expression patterns and highlighting the global impact on transcription. researchgate.netaacrjournals.org This analysis can identify key signaling pathways and molecular functions that are significantly altered, often pointing towards pathways involved in cancer and organismal injury. researchgate.netaacrjournals.org

Furthermore, RNA-seq can reveal the activation of cryptic transcription start sites, leading to the expression of non-annotated transcripts, a phenomenon observed with both DNMT and HDAC inhibitors. nih.gov

Analysis of Global DNA Methylation Patterns

Given that this compound targets DNA methyltransferases, a key methodological approach is the analysis of global DNA methylation levels. Techniques such as dot blot analysis using an antibody against 5-methylcytosine (B146107) (5-mC) can provide a general overview of changes in DNA methylation across the genome. waocp.com

Research has demonstrated that inhibitors of DNMTs can lead to a decrease in global DNA methylation. nih.govwaocp.comactivemotif.com This is a critical measure to confirm the activity of the DNMT-inhibiting component of the dual inhibitor. Global hypomethylation can contribute to genomic instability and has been associated with the activation of retrotransposons and oncogenes. waocp.com ELISA-based assays are also employed to quantify the percentage of 5-mC in genomic DNA, offering a more quantitative measure of global methylation changes. activemotif.comresearchgate.net

Assessment of Histone Acetylation Status (e.g., H3K9, H4K8, H3K27)

As a dual inhibitor, this compound also targets histone deacetylases. Therefore, assessing the acetylation status of histones is crucial. Western blotting using antibodies specific for acetylated histone residues is a common method.

Treatment with this compound has been shown to induce the hyperacetylation of specific histone lysine (B10760008) residues, such as H3K9 and H4K8. medchemexpress.com Other studies with HDAC inhibitors have documented increased acetylation at various sites including H3K9, H3K14, H3K18, H3K23, and H3K27. waocp.comresearchgate.net This increased acetylation is a direct consequence of HDAC inhibition and is a key indicator of the compound's epigenetic activity. The dynamic nature of histone acetylation means these changes can be detected shortly after treatment. researchgate.net

Molecular Biology Techniques

Complementing the global profiling methods, specific molecular biology techniques are used to validate and quantify the changes in individual genes and proteins of interest.

Protein Expression and Modification Analysis (e.g., Western Blotting, Immunoblotting)

Western blotting is an indispensable technique to investigate the effects of this compound on the protein level. It allows for the quantification of specific proteins and their post-translational modifications.

Studies have utilized Western blotting to show that HDAC inhibitors can lead to a decrease in the protein levels of DNMT1. aacrjournals.org This technique is also used to confirm the increased acetylation of histones, such as total histone H3 and specific sites like H3K9/14, following treatment. waocp.com Furthermore, immunoblotting can be used to analyze the expression of proteins involved in cell cycle control and apoptosis, providing a direct link between the epigenetic changes and cellular outcomes. plos.org For example, analysis may show an increase in the expression of tumor suppressor proteins or a decrease in the expression of oncogenic proteins.

Gene Expression Quantification (e.g., Quantitative RT-PCR)

Quantitative reverse transcription PCR (qRT-PCR) is a targeted approach used to measure the expression levels of specific genes. It is often used to validate the findings from broader RNA-seq analyses.

Researchers use qRT-PCR to confirm the upregulation or downregulation of key genes identified through transcriptomic profiling. aacrjournals.orgplos.org For example, after identifying differentially expressed genes via RNA-seq, qRT-PCR can provide precise quantification of the change in mRNA levels for selected genes. plos.org This method is also used to measure the mRNA levels of the DNMTs and HDACs themselves to see if the inhibitor affects their expression. waocp.com The data is typically normalized to a housekeeping gene to ensure accuracy. plos.org

Cell-Based Functional Assays

In the investigation of this compound, cell-based functional assays are fundamental in elucidating its biological effects at a cellular level. These assays provide critical insights into the compound's impact on cell health, proliferation, and programmed cell death pathways.

Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue)

Cell viability and proliferation assays are essential for determining the cytotoxic and cytostatic effects of this compound. These methods quantify the proportion of living, healthy cells versus dead cells or measure the rate of cell division following exposure to the compound.

Detailed research findings indicate that this compound, also identified as compound 15a, demonstrates significant antiproliferative activity across various cancer cell lines. medchemexpress.comnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.govplos.org In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT into formazan, a purple crystalline product, the quantity of which is directly proportional to the number of living cells. plos.org Studies on breast cancer cell lines utilized the MTT assay to evaluate the antiproliferative activity of compound 15a after 72 hours of treatment. nih.gov

The Trypan Blue exclusion assay is another common method for assessing cell viability. iiarjournals.orge-century.us This dye exclusion test identifies cells with compromised membrane integrity, as only non-viable cells take up the blue dye, allowing for the enumeration of live versus dead cells. iiarjournals.orge-century.us

The inhibitory concentration (IC₅₀) value, which represents the concentration of an inhibitor required to reduce a biological process by half, is a key metric derived from these assays. For this compound, specific IC₅₀ values have been determined in leukemia cell lines, highlighting its potent suppressive effects on cell proliferation. medchemexpress.com

Table 1: Antiproliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Description | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 2.85 | medchemexpress.com |

| U937 | Histiocytic Lymphoma | 1.06 | medchemexpress.com |

The rationale for developing dual inhibitors like this compound is supported by findings that combining separate DNMT and HDAC inhibitors can produce greater inhibition of cell proliferation than either agent used alone. nih.gov

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)

Beyond inhibiting proliferation, a key mechanism of anticancer agents is the induction of apoptosis, or programmed cell death. Assays to analyze apoptosis and the cell cycle are critical for understanding the pathways through which this compound exerts its effects.

Flow cytometry is a powerful technique used extensively for this purpose. aacrjournals.orgiiarjournals.org By staining cells with fluorescent dyes like propidium (B1200493) iodide (PI), which binds to DNA, researchers can analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). iiarjournals.orgnih.gov The appearance of a "sub-G1" peak in a flow cytometry histogram is indicative of cells undergoing apoptosis, as they contain fragmented DNA. aacrjournals.org

Another common approach for detecting apoptosis via flow cytometry involves staining with Annexin V. aacrjournals.org In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. aacrjournals.org

Research has confirmed that this compound is capable of inducing apoptosis. medchemexpress.commedchemexpress.com In studies involving the U937 lymphoma cell line, treatment with the compound led to induced apoptosis. medchemexpress.com Furthermore, in breast cancer models, treatment with compound 15a was found to upregulate the expression of caspase-3, a key protein that executes the apoptotic process. nih.gov The synergistic action of inhibiting both DNMT and HDAC is often linked to enhanced induction of apoptosis in cancer cells. aacrjournals.orgnih.gov

Table 2: Apoptotic Effects of this compound

| Cell Line | Assay/Marker | Finding | Source |

|---|---|---|---|

| U937 | Apoptosis Assay | Induced apoptosis | medchemexpress.com |

| Breast Cancer Cells | Protein Expression | Upregulated apoptosis-related protein caspase-3 | nih.gov |

Q & A

Q. What is the primary mechanism of action of DNMT/HDAC-IN-1 in epigenetic modulation?

this compound functions as a dual inhibitor targeting both DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). This dual inhibition disrupts DNA hypermethylation (via DNMT suppression) and enhances histone acetylation (via HDAC inhibition), leading to reactivation of tumor suppressor genes and altered chromatin structure. Key data includes its IC50 values: 20.4 nM for SHP2 and 25.3 nM for HDAC1, with demonstrated T-cell activation and cytokine secretion in preclinical models .

Q. How should researchers design initial in vitro experiments to assess this compound efficacy?

- Cell lines : Use cancer cell lines with documented epigenetic silencing (e.g., hematologic malignancies or solid tumors).

- Dosage gradients : Test a range of concentrations (e.g., 1 nM–10 µM) to establish dose-response curves.

- Controls : Include DNMT inhibitors (e.g., 5-azacytidine) and HDAC inhibitors (e.g., vorinostat) as single-agent comparators.

- Readouts : Measure DNA methylation (via bisulfite sequencing) and histone acetylation (via Western blot for acetyl-H3/H4) .

Q. What are the critical pharmacokinetic parameters to evaluate in preclinical models?

- Bioavailability : Assess oral or intravenous administration routes in murine models.

- Half-life : Use LC-MS/MS to quantify plasma concentrations over time.

- Tissue distribution : Analyze drug penetration in target organs (e.g., tumor vs. normal tissue) via radiolabeled assays.

- Metabolite profiling : Identify major metabolites using high-resolution mass spectrometry to rule off-target toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different cancer subtypes?

- Hypothesis-driven stratification : Group cell lines by genetic/epigenetic biomarkers (e.g., TP53 status, baseline methylation levels).

- Combinatorial screens : Test synergy with immune checkpoint inhibitors (e.g., anti-PD-1) to identify responsive subtypes.

- Single-cell RNA-seq : Profile transcriptional heterogeneity post-treatment to distinguish responder vs. non-responder populations .

Q. What methodologies optimize this compound dosing schedules to minimize toxicity while maintaining efficacy?

- Intermittent dosing : Compare daily vs. pulse dosing (e.g., 3 days on/4 days off) in xenograft models to reduce hematopoietic toxicity.

- Pharmacodynamic biomarkers : Monitor peripheral blood mononuclear cells (PBMCs) for HDAC inhibition (acetylated tubulin levels) and DNMT suppression (LINE-1 methylation).

- Machine learning : Train models on historical toxicity data to predict safe thresholds .

Q. How should researchers validate the epigenetic specificity of this compound in complex microenvironments?

- CRISPR-Cas9 knockouts : Generate DNMT1/HDAC1 double-knockout cells to confirm on-target effects.

- CUT&Tag sequencing : Map genome-wide chromatin accessibility changes post-treatment.

- Co-culture systems : Test the compound’s impact on tumor-immune interactions (e.g., T-cell infiltration in 3D spheroids) .

Methodological and Data Management Questions

Q. What statistical approaches are recommended for analyzing time-series epigenetic data from this compound studies?

- Longitudinal mixed models : Account for repeated measures in methylation/acetylation dynamics.

- Pathway enrichment : Use tools like GSEA or DAVID to link differentially expressed genes to canonical pathways.

- False discovery rate (FDR) control : Apply Benjamini-Hochberg corrections for multi-omics datasets .

Q. How can researchers ensure FAIR compliance when sharing this compound datasets?

- Metadata standards : Adopt MIAME (for microarray data) or MINSEQE (for sequencing data) guidelines.

- Repositories : Deposit raw data in public databases (e.g., GEO, PRIDE) with unique DOIs.

- Code sharing : Publish analysis scripts on GitHub or Zenodo for reproducibility .

Translational Research Questions

Q. What preclinical evidence supports the transition of this compound to clinical trials?

Q. How can researchers address potential resistance mechanisms to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.